molecular formula C8H6N2O B14859779 6-Formyl-4-methylpyridine-2-carbonitrile

6-Formyl-4-methylpyridine-2-carbonitrile

Cat. No.: B14859779
M. Wt: 146.15 g/mol
InChI Key: BOGAVRJZGXEHGG-UHFFFAOYSA-N
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Description

6-Formyl-4-methylpyridine-2-carbonitrile is a pyridine derivative featuring a formyl (-CHO) group at position 6, a methyl (-CH₃) group at position 4, and a nitrile (-CN) group at position 2. This compound’s structure combines electron-withdrawing (formyl, nitrile) and electron-donating (methyl) substituents, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

6-formyl-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H6N2O/c1-6-2-7(4-9)10-8(3-6)5-11/h2-3,5H,1H3

InChI Key

BOGAVRJZGXEHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-methylpyridine-2-carbonitrile typically involves the formylation of 4-methylpyridine-2-carbonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of 6-Formyl-4-methylpyridine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products Formed

    Oxidation: 6-Carboxy-4-methylpyridine-2-carbonitrile.

    Reduction: 6-Formyl-4-methylpyridine-2-amine.

    Substitution: 6-Formyl-4-bromomethylpyridine-2-carbonitrile.

Scientific Research Applications

6-Formyl-4-methylpyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Formyl-4-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and carbonitrile groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
6-Formyl-4-methylpyridine-2-carbonitrile CHO (6), CH₃ (4), CN (2) C₈H₆N₂O Formyl, nitrile, methyl
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CH₃O-Ph (4), SCH₃ (2), C=O (6) C₁₃H₁₁N₃O₂S Methoxyphenyl, methylthio, ketone
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile Cl (6), CH₃ (4), Ph (2) C₁₃H₁₁ClN₂ Chloro, phenyl, methyl
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CH₃O-Ph (6), CH₃ (4), C=O (2) C₁₄H₁₃N₂O₂ Methoxyphenyl, ketone, methyl
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Piperazinyl (2), Ph (4), thiophenyl (6) C₂₁H₂₁N₅S Piperazinyl, phenyl, thiophenyl

Key Observations:

Electronic Effects :

  • The formyl group in 6-Formyl-4-methylpyridine-2-carbonitrile is strongly electron-withdrawing, activating the pyridine ring for nucleophilic substitutions or condensations. In contrast, methoxy groups (e.g., in ) are electron-donating, reducing ring reactivity .
  • Chloro substituents (e.g., ) are moderately electron-withdrawing but less reactive toward nucleophiles compared to formyl groups.

Solubility and Intermolecular Interactions: Compounds with bulky aryl groups (e.g., phenyl in or methoxyphenyl in ) exhibit lower solubility in polar solvents due to hydrophobic interactions.

Methylthio groups (e.g., ) participate in nucleophilic substitutions, while nitriles (common in all compounds) enable click chemistry or hydrolysis to amides.

Table 2: Physicochemical Data (Where Available)

Compound Name Melting Point (°C) IR Key Peaks (cm⁻¹) NMR Highlights (δ, ppm)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 300 2218 (C≡N), 1685 (C=O) 1H: 2.50 (SCH₃), 3.85 (OCH₃)
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Not reported 2220 (C≡N), 1650 (C=O) 13C: 160.1 (C=O), 55.2 (OCH₃)
6-Formyl-4-methylpyridine-2-carbonitrile Not reported ~2220 (C≡N), ~1700 (CHO) Predicted: 1H: 9.8 (CHO), 2.5 (CH₃)

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